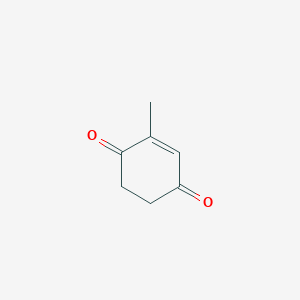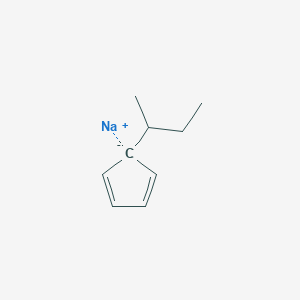
sodium;5-butan-2-ylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5-butan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C9H13Na It is a sodium salt of a substituted cyclopentadiene, which is a type of cyclic diene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-butan-2-ylcyclopenta-1,3-diene typically involves the reaction of 5-butan-2-ylcyclopenta-1,3-diene with a sodium source. One common method is the deprotonation of 5-butan-2-ylcyclopenta-1,3-diene using sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using sodium metal or sodium hydride. The process requires careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;5-butan-2-ylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The sodium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Metathesis reactions can be carried out using various metal halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
Sodium;5-butan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;5-butan-2-ylcyclopenta-1,3-diene involves its ability to act as a nucleophile due to the presence of the sodium ion. This nucleophilicity allows it to participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium cyclopentadienide: A similar compound with a simpler structure, used in similar applications.
Sodium;5-methylcyclopenta-1,3-diene: Another substituted cyclopentadiene with different substituents, leading to variations in reactivity and applications.
Uniqueness
Sodium;5-butan-2-ylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
115092-59-6 |
|---|---|
Formule moléculaire |
C9H13Na |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
sodium;5-butan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-3-8(2)9-6-4-5-7-9;/h4-8H,3H2,1-2H3;/q-1;+1 |
Clé InChI |
ZOQJQAUIKPDJPW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[C-]1C=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


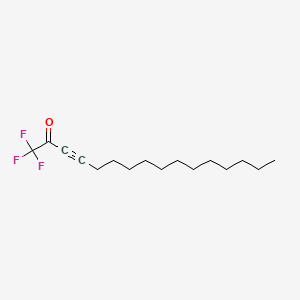
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
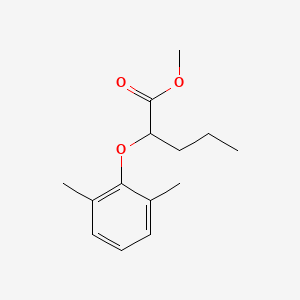



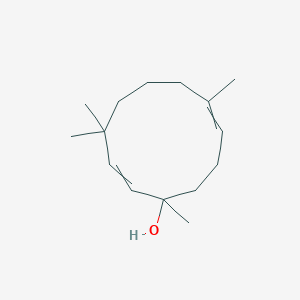
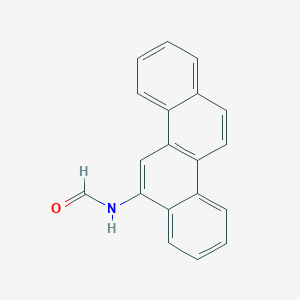


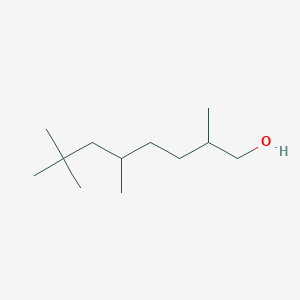
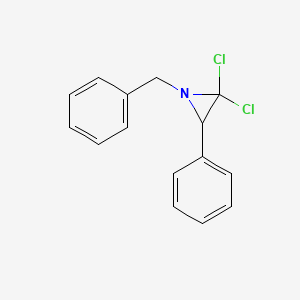
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
